MAO-B Preferential Binding: 5-Fold Selectivity vs. Non-Selective Irreversible MAOIs
Caroxazone exhibits a five-fold greater binding affinity for the MAO-B isoform relative to MAO-A [1]. This contrasts with first-generation irreversible MAOIs such as phenelzine and tranylcypromine, which inhibit both MAO-A and MAO-B non-selectively and irreversibly [2]. The preferential MAO-B binding of caroxazone may confer a distinct neurochemical profile, as MAO-B preferentially metabolizes dopamine, whereas MAO-A preferentially metabolizes serotonin and norepinephrine [2].
| Evidence Dimension | MAO-B vs. MAO-A binding selectivity |
|---|---|
| Target Compound Data | 5-fold preference for MAO-B |
| Comparator Or Baseline | Phenelzine, Tranylcypromine: non-selective, irreversible inhibition |
| Quantified Difference | Caroxazone: 5-fold MAO-B preference; comparators: no significant subtype selectivity |
| Conditions | In vitro enzyme inhibition assays (specific assay not reported in aggregated data) |
Why This Matters
MAO-B selectivity may be relevant for research applications focused on dopaminergic pathways or for understanding the balance between antidepressant efficacy and tyramine sensitivity.
- [1] DrugBank. Caroxazone. DB09254. Accessed 2026. View Source
- [2] Finberg JP, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Front Pharmacol. 2016;7:340. View Source
